REACTION_CXSMILES
|
[N+:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])([O-:3])=O.C1N2[CH2:16][CH2:17]N(CC2)C1.[CH2:18]([OH:20])C>>[OH:20][CH2:18][CH:16]1[O:3][N:1]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:17]1
|
Name
|
alcohol
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 2-nitroacetate
|
Quantity
|
2.65 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.189 g
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CC(=NO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |